molecular formula C26H17Cl2N3O3 B11978501 7,9-Dichloro-2-(2-naphthyl)-5-(3-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine CAS No. 303060-33-5

7,9-Dichloro-2-(2-naphthyl)-5-(3-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine

Cat. No.: B11978501
CAS No.: 303060-33-5
M. Wt: 490.3 g/mol
InChI Key: DAOURFKLZJKTNB-UHFFFAOYSA-N
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Description

7,9-Dichloro-2-(2-naphthyl)-5-(3-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine is a tricyclic heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core. Its structure includes two chlorine atoms at positions 7 and 9, a 2-naphthyl group at position 2, and a 3-nitrophenyl substituent at position 5 (Figure 1). The compound’s molecular formula is C₂₆H₁₇Cl₂N₃O₃, with an average mass of 490.34 g/mol and a monoisotopic mass of 489.0647 g/mol .

Properties

CAS No.

303060-33-5

Molecular Formula

C26H17Cl2N3O3

Molecular Weight

490.3 g/mol

IUPAC Name

7,9-dichloro-2-naphthalen-2-yl-5-(3-nitrophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C26H17Cl2N3O3/c27-19-12-21-24-14-23(17-9-8-15-4-1-2-5-16(15)10-17)29-30(24)26(34-25(21)22(28)13-19)18-6-3-7-20(11-18)31(32)33/h1-13,24,26H,14H2

InChI Key

DAOURFKLZJKTNB-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C(=CC(=C3)Cl)Cl)OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=CC(=CC=C6)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Dichloro-2-(2-naphthyl)-5-(3-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nitration: Introduction of nitro groups into the aromatic ring.

    Chlorination: Addition of chlorine atoms to specific positions on the aromatic ring.

    Cyclization: Formation of the dihydropyrazolo[1,5-C][1,3]benzoxazine ring system through intramolecular reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

7,9-Dichloro-2-(2-naphthyl)-5-(3-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amino groups.

    Substitution: Replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

7,9-Dichloro-2-(2-naphthyl)-5-(3-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,9-Dichloro-2-(2-naphthyl)-5-(3-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

5-(4-Nitrophenyl) Isomer

  • Structure : Differs by the nitro group position (4- vs. 3-nitrophenyl).
  • Molecular Weight : Identical to the 3-nitro isomer (490.34 g/mol ) but with distinct electronic effects due to para-substitution .

5-(4-Methylphenyl) Derivative

  • Structure : Replaces nitro with a methyl group.
  • Molecular Formula : C₂₇H₂₀Cl₂N₂O₂ (average mass: 483.37 g/mol ).
  • Implications : The electron-donating methyl group reduces polarity, likely decreasing solubility but increasing lipophilicity for membrane penetration .

5-(4-Pyridinyl) Analog

  • Structure : Substitutes phenyl with pyridine, introducing a basic nitrogen.
  • Implications : Enhances hydrogen-bonding capacity and solubility in aqueous media. May improve interactions with polar residues in target proteins .

Modifications to the Tricyclic Core

Benzoxazepine vs. Benzoxazine Rings

  • Benzoxazine (6-membered ring) : Smaller volume improves steric compatibility with enzymes like BuChE (PDB 1P0I), as demonstrated in docking studies .

Chlorination Patterns

  • 7,9-Dichloro Substitution : Common in all analogs; chlorines enhance electronegativity and stabilize aromatic stacking.

Cholinesterase Inhibition

  • Target Affinity : The 6-membered benzoxazine core in 7,9-dichloro derivatives shows higher predicted affinity for BuChE compared to benzoxazepine analogs due to reduced steric hindrance .
  • Substituent Impact : Nitrophenyl groups (3- or 4-) enhance binding to cholinesterase catalytic sites via nitro-aromatic interactions, while methylphenyl groups prioritize hydrophobic interactions .

Antimicrobial Activity

  • Fungicidal Activity: Related 1,3-benzoxazines with nitrophenyl groups (e.g., 2-[5-(4-nitrophenyl)-1H-pyrazol-3-yl]phenol) exhibit moderate fungicidal activity (~43% at 32 μg/mL) against Acinetobacter baumannii .
  • Structural Dependence : Chlorine and nitro groups synergize to disrupt microbial membranes or enzyme function, though activity varies with substituent positioning .

Spectral Characterization

  • NMR : Key signals include aromatic protons (δ 7.2–8.0 ppm) and diastereotopic hydrogens (δ 3.4–5.4 ppm) .
  • Mass Spectrometry : Consistent molecular ion peaks (e.g., m/z 489.06 for the 3-nitro isomer) confirm structures .

Comparative Data Table

Compound Substituents (Position 5) Molecular Weight (g/mol) Key Biological Activity Structural Feature
Target Compound 3-Nitrophenyl 490.34 Potential cholinesterase inhibition 6-membered benzoxazine core
5-(4-Nitrophenyl) Isomer 4-Nitrophenyl 490.34 Enhanced electronic effects Para-nitro substitution
5-(4-Methylphenyl) Derivative 4-Methylphenyl 483.37 Increased lipophilicity Electron-donating methyl group
5-(4-Pyridinyl) Analog 4-Pyridinyl 477.33 Improved solubility Basic nitrogen in pyridine
9-Chloro Mono-Substituted Analog 4-Methylphenyl ~360 Reduced halogen bonding Single chlorine substituent

Biological Activity

7,9-Dichloro-2-(2-naphthyl)-5-(3-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine is a complex organic compound that has garnered attention for its potential biological activities. Its unique structural features, including multiple functional groups such as dichloro and nitrophenyl substituents, suggest a diverse range of pharmacological applications. This article explores the biological activity of this compound through various studies, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C26H17Cl2N2O
  • Molecular Weight : Approximately 479.8 g/mol
  • Structural Features : The compound integrates a pyrazolo-benzoxazine core with dichloro and nitrophenyl groups. This specific substitution pattern enhances its reactivity and biological activity.

Biological Activity Overview

Research indicates that 7,9-Dichloro-2-(2-naphthyl)-5-(3-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine exhibits significant biological activities which include:

  • Anticancer Activity : Preliminary studies suggest that this compound may interact with molecular targets involved in tumor growth and proliferation.
  • Antimicrobial Activity : The compound has shown potential against various bacterial strains.

The mechanisms through which 7,9-Dichloro-2-(2-naphthyl)-5-(3-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine exerts its effects are still being elucidated. Key areas of investigation include:

  • Enzyme Modulation : The compound may modulate the activity of specific enzymes related to cancer progression.
  • Receptor Binding : Interaction with cellular receptors could influence signaling pathways critical for cell survival and proliferation.

Synthesis

The synthesis of 7,9-Dichloro-2-(2-naphthyl)-5-(3-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazolo-Benzoxazine Core : Utilizing chlorinating agents and nitro compounds under controlled conditions.
  • Purification : Techniques such as recrystallization or chromatography to achieve high purity.

Comparative Biological Activity

To understand the uniqueness of this compound's biological activity, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
7,9-Dichloro-5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazineContains dichloro groups instead of dibromoPotential anti-cancer activity
7-Bromo-2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazineVariation with methoxy groupExplored for anti-inflammatory properties

Case Studies

Recent studies have highlighted the biological effects of this compound:

  • Anticancer Studies : A study demonstrated that treatment with 7,9-Dichloro-2-(2-naphthyl)-5-(3-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine led to significant apoptosis in various cancer cell lines.
  • Antimicrobial Tests : In vitro tests showed effectiveness against Gram-positive and Gram-negative bacteria.

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